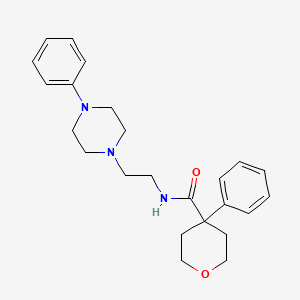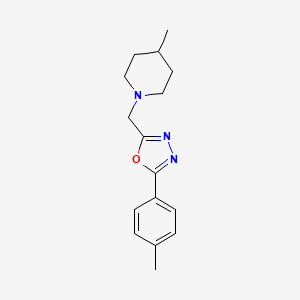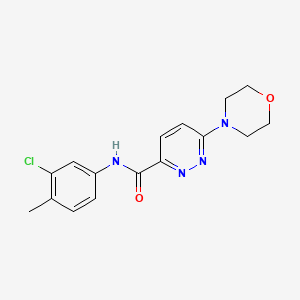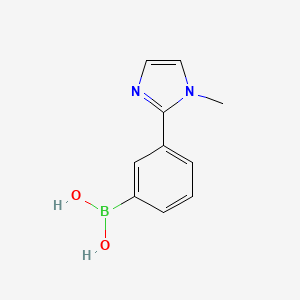![molecular formula C16H15N5O3S B2519583 N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide CAS No. 1251622-16-8](/img/structure/B2519583.png)
N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide, appears to be a derivative of thiazolo[4,5-d]pyrimidin, which is a heterocyclic compound. This class of compounds has been studied for various biological activities, including antitumor and antiviral properties. The structure suggests the presence of multiple functional groups, such as a thiazole ring, a pyrimidine moiety, and a difluorophenyl group, which could contribute to its potential biological activity.
Synthesis Analysis
Although the specific synthesis of N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the alkylation of thiouracils followed by intramolecular cyclization reactions . It is likely that the synthesis of the compound would also involve multiple steps, including the formation of the thiazolo[4,5-d]pyrimidin ring system and subsequent functionalization with the appropriate substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a thiazolo[4,5-d]pyrimidin core, a methylthio substituent, and a difluorophenyl group. The presence of the thiazolo[4,5-d]pyrimidin core is significant as it is a common scaffold in medicinal chemistry, known for its potential biological activity. The difluorophenyl group could affect the compound's electronic properties and its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by its functional groups. The thiazolo[4,5-d]pyrimidin core could undergo various chemical reactions, including nucleophilic substitution or addition reactions, given the presence of reactive carbonyl groups. The methylthio group could be involved in S-alkylation reactions, as seen in the synthesis of related compounds . The difluorophenyl group might be less reactive due to the electron-withdrawing effect of the fluorine atoms, but it could still participate in reactions typical of aromatic halides.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide would be influenced by its molecular structure. The compound is likely to be solid at room temperature, with a melting point that could be predicted based on the properties of similar compounds. Its solubility in organic solvents and water would depend on the polarity and the presence of hydrogen bond donors and acceptors. The difluorophenyl group could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties .
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and thiazolopyrimidines, due to their significant biological activities. For instance, a study presented the synthesis of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines, identifying compounds with mild to moderate activity compared to doxorubicin as a reference antitumor agent (El-Morsy et al., 2017).
Antimicrobial and Antifungal Applications
Another aspect of scientific research involving similar compounds focuses on their antimicrobial and antifungal properties. For example, novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing 4-methylthiophenyl moiety have been synthesized, exhibiting moderate to excellent growth inhibition of bacteria and fungi, highlighting the potential use of these compounds in developing new antibacterial and antifungal agents (Ashok et al., 2007).
Anti-inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents represents another area of application. These compounds were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, showing promising results as analgesic and anti-inflammatory agents, with some compounds exhibiting high COX-2 selectivity indices (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies demonstrate the potential of such compounds in the development of new therapeutic agents targeting cancer and inflammation-related pathways (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
6-[2-(2,5-dimethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-8-3-4-9(2)10(5-8)19-11(22)6-21-7-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-5,7H,6H2,1-2H3,(H2,17,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQEEYYXSSECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)
![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)

![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)

![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)
![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)

